1-(2,3-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
1-(2,3-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Urea Formation: The urea derivative can be formed by reacting an isocyanate with an amine. In this case, the isocyanate derivative of 2,3-dimethoxyaniline can be reacted with the tetrazole derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea would depend on its specific interactions with molecular targets. Typically, such compounds might:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor activity.
Affect Cellular Pathways: Influence signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dimethoxyphenyl)-3-(methyl)urea: Lacks the tetrazole ring, potentially altering its biological activity.
1-(2,3-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)thiourea: Contains a sulfur atom, which might affect its reactivity and interactions.
Uniqueness
1-(2,3-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both the dimethoxyphenyl and tetrazole moieties, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-25-14-10-6-9-13(16(14)26-2)19-17(24)18-11-15-20-21-22-23(15)12-7-4-3-5-8-12/h3-10H,11H2,1-2H3,(H2,18,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAIUCNOAQUFFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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